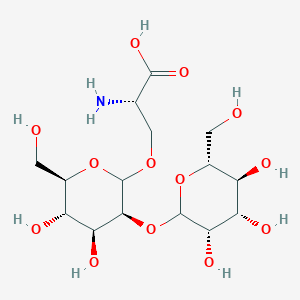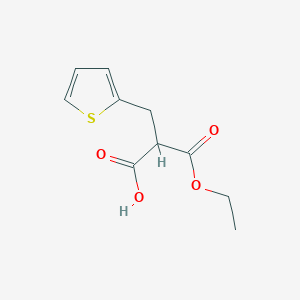
2,4-Bis(trifluoromethyl)benzyl alcohol
Vue d'ensemble
Description
2,4-Bis(trifluoromethyl)benzyl alcohol is a chemical compound that is part of a broader class of trifluoromethyl-substituted aromatic compounds. These compounds are of interest due to their unique physical and chemical properties, which are often leveraged in various chemical reactions and as intermediates in the synthesis of more complex molecules. The presence of the trifluoromethyl group can significantly alter the reactivity and stability of these compounds, making them valuable in the field of organic chemistry .
Synthesis Analysis
The synthesis of compounds related to 2,4-bis(trifluoromethyl)benzyl alcohol often involves the introduction of trifluoromethyl groups into aromatic systems. For instance, a novel trifluoromethyl-substituted bis(ether amine) monomer was prepared through nucleophilic substitution and catalytic reduction, showcasing the methods used to incorporate trifluoromethyl groups into aromatic compounds . Additionally, the preparation of benzylic triflates from benzyl alcohol demonstrates another approach to modifying benzyl compounds, which could be applicable to the synthesis of 2,4-bis(trifluoromethyl)benzyl alcohol derivatives .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted compounds is characterized by the strong electron-withdrawing effect of the trifluoromethyl groups. This can influence the electronic distribution within the molecule and affect its reactivity. For example, the crystal structure of a related compound, 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes, was established by X-ray diffraction, highlighting the impact of trifluoromethyl groups on the molecular conformation .
Chemical Reactions Analysis
Trifluoromethyl-substituted benzyl alcohols can participate in various chemical reactions. For instance, they can be used as catalysts in dehydrative amidation reactions between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid . Additionally, the reactivity of trifluoromethyl-substituted compounds towards electrophiles and nucleophiles can lead to a range of transformations, such as cyclodimerization and the formation of acetals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-bis(trifluoromethyl)benzyl alcohol derivatives are influenced by the presence of the trifluoromethyl groups. These groups can increase the thermal stability of the compounds, as seen in the synthesis of fluorinated polyimides, which exhibit high decomposition temperatures and low dielectric constants . The electron-withdrawing nature of the trifluoromethyl groups also affects the solubility and moisture absorption of these compounds, making them suitable for applications that require specific physical properties .
Applications De Recherche Scientifique
Synthesis and Functionalization
- 1,3-Bis(trifluoromethyl)benzene was selectively metalated and transformed into various compounds, including 2,6-bis(trifluoromethyl)benzyl alcohol, demonstrating the versatility of trifluoromethylbenzyl alcohols in organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).
Catalysis
- Secondary benzylation of various nucleophiles, including aromatic compounds and alcohols, was catalyzed effectively using secondary benzyl alcohols and metal triflates, highlighting the utility of benzyl alcohols in catalytic processes (Noji et al., 2003).
Synthesis of Trisubstituted Alkenes
- A reaction of benzylic alcohols with alkenes led to the synthesis of trisubstituted alkenes and indane derivatives, showcasing the potential of benzylic alcohols in the creation of complex organic structures (Li, 2015).
Pharmaceutical Applications
- The conversion of benzylic alcohols into various pharmaceutical compounds, including syn-1,1-diaryl-2-nitro- and 2-azidoalkanes, was achieved using gold(III) chloride and bismuth(III) triflate as catalysts, demonstrating their application in therapeutic compound synthesis (Chénard & Hanessian, 2014).
Fluorination and Deoxofluorination
- Bis(2-methoxyethyl)aminosulfur trifluoride was found effective for the transformation of alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives, suggesting the role of benzyl alcohols in fluorination reactions (Lal et al., 1999).
Rheological Properties
- The viscoelastic properties of bis(urea)-based supramolecular polymer solutions were tuned by adding cosolutes like benzyl alcohol, indicating the influence of benzyl alcohols on the rheological characteristics of polymer solutions (Francisco et al., 2012).
Safety And Hazards
The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[2,4-bis(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3,16H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHDRXKQSOFDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371149 | |
| Record name | [2,4-Bis(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)benzyl alcohol | |
CAS RN |
143158-15-0 | |
| Record name | [2,4-Bis(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143158-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)




![but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone](/img/structure/B132668.png)




